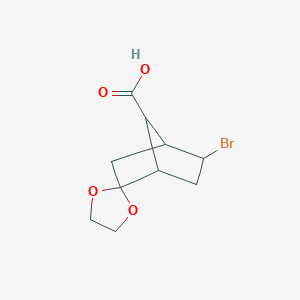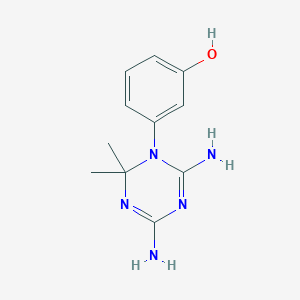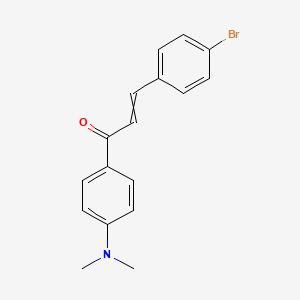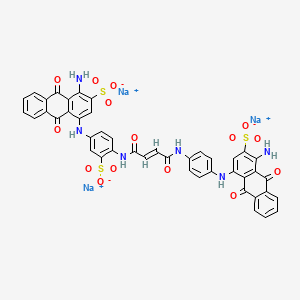
2-Anthracenesulfonic acid, 1-amino-4-((4-((4-((4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)phenyl)amino)-1,4-dioxo-2-butenyl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-((4-((4-((4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)phenyl)amino)-1,4-dioxo-2-butenyl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt is a complex organic compound that belongs to the class of anthracenesulfonic acids These compounds are characterized by the presence of sulfonic acid groups attached to an anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-((4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)phenyl)amino)-1,4-dioxo-2-butenyl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt typically involves multi-step organic reactions The process begins with the sulfonation of anthracene to introduce sulfonic acid groups This is followed by a series of amination and coupling reactions to attach the amino groups and other substituents
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing specialized reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene backbone.
Substitution: The sulfonic acid and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can yield a variety of substituted anthracenes.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable building block for designing new materials.
Biology
In biological research, the compound may be used as a fluorescent probe or dye due to its ability to absorb and emit light at specific wavelengths.
Medicine
The compound’s potential medicinal applications include its use as a drug candidate or a diagnostic agent. Its interactions with biological molecules can be studied to develop new therapeutic strategies.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Anthracenesulfonic acid derivatives: These compounds share a similar anthracene backbone with sulfonic acid groups.
Aminoanthracenes: Compounds with amino groups attached to the anthracene structure.
Anthraquinones: Compounds with a quinone structure derived from anthracene.
Uniqueness
What sets 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-((4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)phenyl)amino)-1,4-dioxo-2-butenyl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt apart is its specific combination of functional groups and the resulting chemical properties. Its unique structure allows for diverse applications and reactivity compared to other similar compounds.
Properties
CAS No. |
71873-44-4 |
|---|---|
Molecular Formula |
C44H27N6Na3O15S3 |
Molecular Weight |
1044.9 g/mol |
IUPAC Name |
trisodium;1-amino-4-[4-[[(E)-4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-4-oxobut-2-enoyl]amino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C44H30N6O15S3.3Na/c45-39-31(67(60,61)62)18-28(35-37(39)43(55)25-7-3-1-5-23(25)41(35)53)47-20-9-11-21(12-10-20)49-33(51)15-16-34(52)50-27-14-13-22(17-30(27)66(57,58)59)48-29-19-32(68(63,64)65)40(46)38-36(29)42(54)24-6-2-4-8-26(24)44(38)56;;;/h1-19,47-48H,45-46H2,(H,49,51)(H,50,52)(H,57,58,59)(H,60,61,62)(H,63,64,65);;;/q;3*+1/p-3/b16-15+;;; |
InChI Key |
TZOKVLUYKXRULK-MOJNZBSRSA-K |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NC(=O)/C=C/C(=O)NC5=C(C=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NC(=O)C=CC(=O)NC5=C(C=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


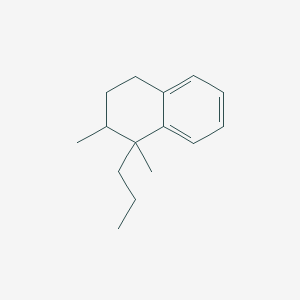
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)
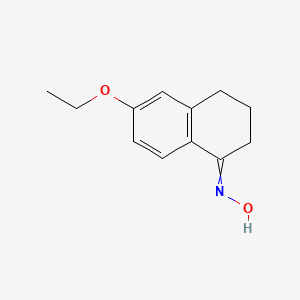
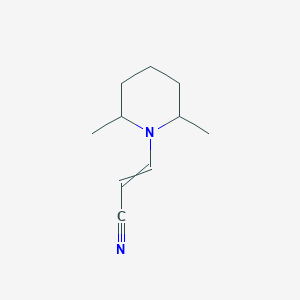
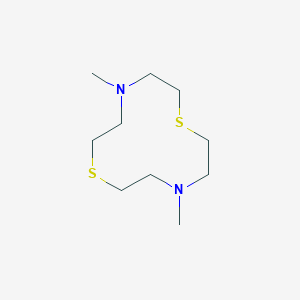
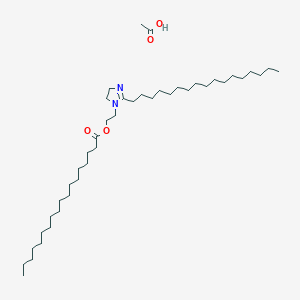
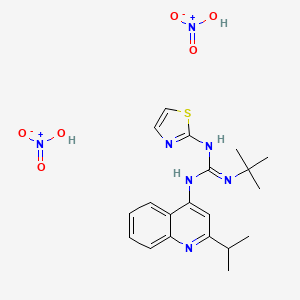


![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)

